molecular formula C16H24N2 B141782 N,N-Diisopropyltryptamine CAS No. 14780-24-6

N,N-Diisopropyltryptamine

Cat. No.: B141782
CAS No.: 14780-24-6
M. Wt: 244.37 g/mol
InChI Key: ZRVAAGAZUWXRIP-UHFFFAOYSA-N
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Description

N,N-Diisopropyltryptamine, commonly known as DiPT, is a synthetic hallucinogenic compound belonging to the tryptamine family. It is structurally related to the naturally occurring compound N,N-dimethyltryptamine (DMT), but with isopropyl groups replacing the methyl groups on the nitrogen atom. DiPT is known for its unique auditory distortions, which differentiate it from other psychedelic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

DiPT can be synthesized through several methods, with one common route involving the reaction of tryptamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:

    Starting Materials: Tryptamine and isopropyl iodide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Tryptamine is dissolved in DMF, and potassium carbonate is added to the solution. Isopropyl iodide is then added dropwise, and the mixture is heated to around 80-100°C for several hours.

    Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of DiPT follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DiPT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted tryptamines, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

DiPT is known for its psychoactive effects, primarily as a hallucinogen. It acts on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception. Research indicates that DiPT can induce auditory distortions and altered states of consciousness, making it a subject of interest for studies on consciousness and sensory perception.

Table 1: Pharmacological Effects of DiPT

EffectDescriptionReference
HallucinationsInduces auditory hallucinations
Sensory DistortionAlters perception of sound frequencies
Behavioral ChangesAffects cognitive tasks and motor functions

Metabolism and Toxicology

The metabolism of DiPT has been studied to understand its pharmacokinetics and potential toxicological effects. In vivo studies in rats have shown that DiPT undergoes significant metabolic transformation, leading to various metabolites that may have different pharmacological activities.

Table 2: Metabolites of DiPT

MetaboliteDescriptionPercentage of Dose Excreted
5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)Major metabolite identified in urine20.5%
5-Methoxyindole-3-acetic acidDetected as a minor metabolite<1%
Unchanged DiPTMinimal excretion in original form0.8%

Therapeutic Potential

Recent research has explored the therapeutic potential of DiPT and its analogs in treating mental health disorders. The structural similarity to serotonin suggests possible applications in mood regulation and anxiety reduction.

Case Study: 5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT)

5-MeO-DIPT, a close analog of DiPT, has been studied for its psychoactive properties and potential therapeutic effects. In animal models, it has been shown to affect neurotransmitter levels, indicating its influence on mood and cognition.

  • Study Findings : In a study examining the effects of 5-MeO-DIPT on behavior and neurochemistry, significant alterations were observed in neurotransmitter ratios in specific brain regions after administration at varying doses .

Research Directions

The ongoing research into DiPT encompasses various aspects:

  • Psychoactive Effects : Investigating the mechanisms behind auditory hallucinations and sensory distortions.
  • Therapeutic Applications : Exploring potential uses in treating depression and anxiety disorders.
  • Safety Profile : Understanding the long-term effects and metabolic pathways to assess safety for potential clinical use.

Mechanism of Action

DiPT exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, DiPT induces a cascade of intracellular signaling events that alter neurotransmitter release and neuronal activity. This interaction is responsible for the compound’s hallucinogenic and auditory distortion effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but different psychoactive effects.

    4-Hydroxy-N,N-Diisopropyltryptamine (4-HO-DiPT): A hydroxylated derivative of DiPT with distinct pharmacological properties.

    5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DiPT): A methoxylated derivative known for its potent psychoactive effects.

Uniqueness of DiPT

DiPT is unique among tryptamines due to its pronounced auditory distortions, which are not commonly observed with other similar compounds. This distinct effect makes DiPT a valuable tool for studying the neural mechanisms underlying auditory perception and hallucinations.

Biological Activity

N,N-Diisopropyltryptamine (DiPT) is a lesser-known psychedelic compound belonging to the tryptamine family. Its biological activity has garnered attention in pharmacological and neuropharmacological research, particularly concerning its effects on serotonin receptors, its discriminative stimulus properties, and its potential therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of DiPT's biological activity.

Chemical Structure and Pharmacology

DiPT is structurally related to other tryptamines, such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT). Its chemical formula is C14H20N2C_{14}H_{20}N_2, and it is characterized by the presence of two isopropyl groups attached to the nitrogen atom of the tryptamine backbone.

DiPT primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects. Research indicates that DiPT acts as a partial agonist at this receptor, similar to other psychedelics like LSD and psilocybin . Additionally, DiPT shows inhibitory effects on serotonin transporters (SERT) and vesicular monoamine transporter 2 (VMAT2), which may contribute to its psychoactive properties .

Discriminative Stimulus Effects

A significant study evaluated the discriminative stimulus effects of DiPT in rats. The results demonstrated that DiPT produced dose-dependent increases in drug-appropriate responding, with an effective dose (ED50) calculated at 2.47 mg/kg. The onset of these effects was rapid, occurring within 5 minutes post-administration, and lasted up to 4 hours . Notably, while DMT partially substituted for DiPT in drug discrimination tasks, it did not produce identical effects, indicating distinct pharmacological profiles between these compounds.

Summary of Research Findings

Aspect Findings
Chemical Structure C₁₄H₂₀N₂; two isopropyl groups on tryptamine backbone
Receptor Activity Partial agonist at 5-HT2A; inhibits SERT and VMAT2
Discriminative Effects ED50 = 2.47 mg/kg; rapid onset (5 min), duration ~4 hours
Physiological Impact Potential hypothermia; elevated corticosterone levels reported with analogs
User Reports Unique auditory distortions; distinct psychedelic experiences

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVAAGAZUWXRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67292-67-5 (mono-hydrochloride)
Record name N,N-Diisopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80163804
Record name N,N-Diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14780-24-6
Record name N,N-Diisopropyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14780-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diisopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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